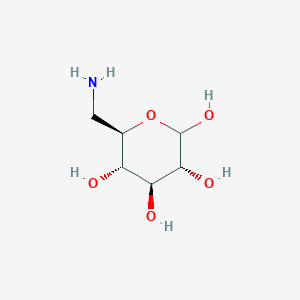

6-amino-6-deoxy-D-glucopyranose

Description

6-Amino-6-deoxy-D-glucopyranose is a monosaccharide derivative of glucose where the hydroxyl (-OH) group at the C6 position is replaced by an amino (-NH2) group. Its hydrochloride form (C6H13NO5·ClH, MW: 215.63) is a white crystalline solid with a melting point of 170–175°C (dec.) and high water solubility . This compound is a critical structural component of kanamycin A, an aminoglycoside antibiotic, where it is α-glycosidically linked to the C4 hydroxyl of streptidine . Its enzymatic role has been studied in bacterial phosphotransferase systems (PTS), where it forms lactose analogs for phosphorylation assays .

Properties

Molecular Formula |

C6H13NO5 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 |

InChI Key |

FXVPOMKTIZKCTJ-GASJEMHNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition Studies

6-Amino-6-deoxy-D-glucopyranose has been studied for its role as an irreversible enzyme inhibitor. It has shown potential in inhibiting enzymes that are crucial for various metabolic pathways, which can be beneficial in drug development targeting specific diseases such as cancer and diabetes .

1.2 Glycosylation Studies

In glycosylation reactions, this compound serves as a donor substrate for glycosyltransferases. Its ability to participate in these reactions is vital for synthesizing complex carbohydrates and glycoconjugates, which are important for cellular recognition processes .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Recent studies have demonstrated that aminodeoxypyranosides can enhance the uptake of drugs via glucose transporters (GLUT). This property is particularly useful in designing drug delivery systems that target cancer cells, which often overexpress GLUT .

2.2 Development of Antimicrobial Agents

Research has indicated that derivatives of this compound can exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting their growth, thus opening avenues for developing new antibiotics .

Material Science Applications

3.1 Synthesis of Biopolymers

this compound is utilized in synthesizing biopolymers such as chitosan and cellulose derivatives. These materials possess favorable properties such as biodegradability and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering .

3.2 Coating Materials

The compound can be incorporated into coating materials to enhance their antimicrobial properties and improve their performance in biomedical applications. This includes coatings for medical devices that reduce infection rates .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below summarizes key structural analogs of 6-amino-6-deoxy-D-glucopyranose, focusing on substitutions at the C6 position:

Detailed Analysis of Key Analogs

6-Chloro-6-deoxy-D-glucose

- Structure & Synthesis : The chlorine atom at C6 enhances electrophilicity, enabling nucleophilic substitution reactions. Synthesis typically involves replacing the hydroxyl group with Cl using reagents like SOCl2.

- Applications : Acts as a glucose analog to study metabolic pathways. Its toxicity limits therapeutic use but makes it valuable for targeted biochemical assays .

6-Azido-6-deoxy-D-glucopyranose

- Reactivity : The azide group enables copper-catalyzed alkyne-azide cycloaddition (click chemistry), facilitating biomolecule labeling. Its structure has been resolved in protein-ligand complexes (PDB entry XVC) .

- Research Trends : Explored in glycoengineering for vaccine development and glycoprotein modification .

6-O-Methyl-D-glucopyranoside

- Natural Occurrence: Found in plant glycosides like torachrysone 8-O-β-D-glucopyranoside. Methoxy substitution increases lipophilicity, enhancing membrane permeability .

Research Trends and Limitations

- Antibiotic Development: 6-Amino derivatives remain pivotal in aminoglycoside antibiotics, though resistance mechanisms limit efficacy .

- Synthetic Challenges : 6-Chloro and 6-azido analogs require precise reaction conditions to avoid side products .

- Future Directions: Improving synthetic routes for 6-modified glucopyranoses. Exploring 6-azido derivatives in targeted drug delivery systems.

Preparation Methods

Synthesis of 3,4-Di-O-Acetyl-1,2-Dideoxy-6-O-Tosyl-D-Arabino-Hex-1-Enopyranose

The synthesis begins with 1,2,3,4-tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose (1 ), which undergoes bromination at the anomeric center using HBr/AcOH to yield the glycosyl bromide 2 . Subsequent reduction with Zn dust in aqueous acetic acid produces the glycal derivative 3 , characterized by its enopyranose structure (δH-1 = 5.12 ppm, J1,2 = 1.8 Hz). This intermediate serves as the substrate for nitrosyl chloride addition.

Formation of the Nitroso-Chloro Adduct

Treatment of 3 with nitrosyl chloride (2 equiv) at 0°C generates the dimeric nitroso-chloro adduct 4 , confirmed by IR (NO stretch at 1580 cm⁻¹) and NMR (δH-1 = 4.03 ppm, J1,2 = 9.0 Hz). The reaction proceeds via a four-center transition state, ensuring retention of the α-gluco configuration.

Glycosidation with Alcohols and Phenols

Condensation of 4 with alcohols (e.g., n-propanol, L-menthol) in anhydrous dichloromethane affords oximino glycosides (5–8 ), which are hydrolyzed to ketones using levulinic acid/HCl and reduced with NaBH₄ to yield 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-glucopyranosides. Key derivatives include:

| Aglycon | Yield (%) | [α]D (c, solvent) | Melting Point (°C) |

|---|---|---|---|

| n-Propyl | 65 | +68.2 (1.0, CHCl₃) | 112–114 |

| L-Menthyl | 72 | +56.5 (1.5, MeOH) | 98–100 |

| Phenyl | 58 | +73.8 (0.8, CHCl₃) | 145–147 |

Tosyl Displacement and Amine Formation

The 6-O-tosyl group in 7 (L-menthyl derivative) undergoes nucleophilic substitution with NaN₃/DMF to form the azido intermediate 10 ([α]D = +48.3°), followed by catalytic hydrogenation (Pd/C, HCl) to yield 6-amino-6-deoxy-α-D-glucopyranoside 11 (84% yield, m.p. 230°C). N-Acetylation produces 12 , validated by IR (amide I: 1640 cm⁻¹).

Koenigs-Knorr Glycosylation Approach

Preparation of Glycosyl Halides

Traditional methods employ 2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide, synthesized from peracetylated glucose via HBr/AcOH treatment. However, competing hydrolysis and β-elimination reduce yields to <40%.

Condensation with Amine Nucleophiles

Reaction with ammonia or protected amines under alkaline conditions often leads to partial deacetylation and anomeric mixture formation, necessitating tedious chromatographic separations. For example, attempts to synthesize 6-amino derivatives via this route resulted in <20% yields of the desired α-anomer.

Comparative Analysis of Synthetic Routes

Yield Efficiency

The nitrosyl chloride method outperforms Koenigs-Knorr in yield (60–84% vs. <40%), attributable to its stereospecific glycosidation and mild reduction conditions.

Stereochemical Control

Nitrosyl chloride addition ensures >95% α-selectivity due to the dimeric transition state, whereas Koenigs-Knorr reactions produce α:β ratios of 3:1.

Industrial Applicability

Scalability of the nitrosyl method is limited by NOCl handling, but its high stereoselectivity justifies use in antibiotic synthesis. Koenigs-Knorr remains relevant for β-glycosides but requires optimization for amine substrates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-6-deoxy-D-glucopyranose, and how do protection/deprotection strategies influence yield?

- Methodological Answer : Synthesis typically involves regioselective modification at the C6 position. A common approach is the introduction of an amino group via nucleophilic substitution or reductive amination. For example, protection of hydroxyl groups (e.g., using acetyl or benzyl groups) is critical to prevent side reactions. Evidence from analogous compounds, such as phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, highlights the use of acetyl protection followed by deprotection under mild acidic or basic conditions to preserve stereochemistry . Trityl (triphenylmethyl) protecting groups have also been employed for selective C6 modification, as seen in sulfated N-acetyl-D-lactosamine synthesis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity and stereochemistry. H and C NMR can identify shifts associated with the C6 amino group (e.g., δ ~2.8–3.5 ppm for NH in DO). Mass spectrometry (MS), particularly ESI-TOF or MALDI-TOF, validates molecular weight and purity. For chromatographic analysis, HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase HPLC with derivatization (e.g., using 9-fluorenylmethyl chloroformate for amino group detection) improves resolution .

Q. How does the 6-amino substitution affect the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The amino group enhances hydrophilicity compared to deoxy analogs, improving aqueous solubility. However, protonation at physiological pH (pKa ~7.5–8.5) may reduce stability. Buffered solutions (pH 6–7) and low-temperature storage (-20°C) are recommended to prevent degradation. Stability studies using accelerated thermal degradation (40–60°C) coupled with HPLC monitoring can quantify decomposition rates .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Methodological Answer : Achieving C6 specificity requires precise control of reaction conditions. For example, temporary protection of C2, C3, and C4 hydroxyls with orthogonal groups (e.g., acetyl, benzyl) directs substitution to C5. In one approach, 6-O-trityl intermediates are used to block C6, followed by trityl removal and amination via Mitsunobu or Staudinger reactions . Competing reactions at C4 (observed in β-D-glucopyranosyl derivatives) can be minimized by adjusting solvent polarity (e.g., DMF vs. THF) and temperature .

Q. How can contradictory results in biological activity assays (e.g., toxicity vs. therapeutic potential) be systematically analyzed?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. For toxicity studies:

- Purity Validation : Use LC-MS to rule out contaminants (e.g., residual azide groups in azido precursors, as noted in ) .

- Dose-Response Curves : Compare EC (efficacy) and LD (toxicity) across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.

- Mechanistic Studies : Employ RNA sequencing or metabolomics to differentiate on-target (e.g., glycosidase inhibition) vs. off-target effects .

Q. What computational tools are effective for predicting the conformational dynamics of this compound in glycoconjugate design?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like GLYCAM06 or CHARMM36 parameterize amino-sugar interactions. Key steps:

Model Building : Use tools like Avogadro or PyMOL to generate 3D structures.

Solvation : Simulate in explicit water or implicit solvent (e.g., TIP3P model).

Free Energy Landscapes : Calculate potential of mean force (PMF) for chair-to-boat transitions or glycosidic bond rotations.

Q. How can enzymatic assays resolve discrepancies in substrate specificity studies for this compound derivatives?

- Methodological Answer : Contradictory substrate specificity (e.g., α-glucosidase vs. β-glucosidase activity) may stem from stereoelectronic effects. To clarify:

- Kinetic Isotope Effects (KIE) : Compare for C vs. C-labeled substrates to identify rate-limiting steps.

- X-ray Crystallography : Resolve enzyme-ligand complexes (e.g., with human pancreatic α-amylase) to map binding interactions.

- Mutagenesis : Test active-site mutants (e.g., D214A in glucosidases) to probe hydrogen-bonding requirements .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial activity may arise from differences in bacterial strain permeability or efflux pump expression. Standardize assays using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.